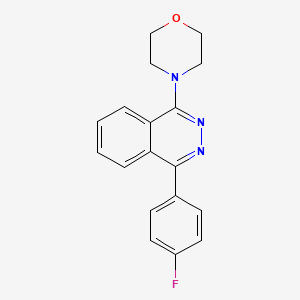![molecular formula C13H20N2O3 B12164028 N',N',4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B12164028.png)
N',N',4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N',N',4,7,7-五甲基-2,3-二氧代双环[2.2.1]庚烷-1-碳酰肼是一种复杂的具有独特双环结构的有机化合物。它以存在多个甲基基团和碳酰肼官能团为特征,这些官能团赋予其独特的化学性质和反应性。
准备方法
合成路线和反应条件
N',N',4,7,7-五甲基-2,3-二氧代双环[2.2.1]庚烷-1-碳酰肼的合成通常涉及以下步骤:
双环核的形成: 第一步涉及双环庚烷结构的构建。这可以通过合适的二烯和亲二烯体之间的狄尔斯-阿尔德反应来实现。
二氧基团的引入: 下一步是氧化双环核以引入二氧基官能团。这可以使用氧化剂如高锰酸钾或三氧化铬来完成。
碳酰肼基团的连接: 最后一步涉及氧化双环化合物与肼衍生物的反应,形成碳酰肼基团。此步骤通常需要温和的酸性或碱性条件以促进反应。
工业生产方法
在工业环境中,N',N',4,7,7-五甲基-2,3-二氧代双环[2.2.1]庚烷-1-碳酰肼的生产可以通过优化反应条件和使用连续流动反应器来放大。这允许更好地控制反应参数,例如温度、压力和反应物浓度,从而导致最终产品具有更高的产量和纯度。
化学反应分析
反应类型
N',N',4,7,7-五甲基-2,3-二氧代双环[2.2.1]庚烷-1-碳酰肼经历各种类型的化学反应,包括:
氧化: 该化合物可以进一步氧化以引入额外的官能团或改变其现有结构。
还原: 还原反应可用于将二氧基团转化为羟基或其他还原形式。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 在适当条件下,可以使用卤代烷烃、酰氯或磺酰氯等试剂进行取代反应。
主要形成的产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生额外的含羰基化合物,而还原可以产生醇或胺。取代反应可以引入各种官能团,导致多种衍生物。
科学研究应用
N',N',4,7,7-五甲基-2,3-二氧代双环[2.2.1]庚烷-1-碳酰肼在科学研究中有多种应用:
有机合成: 它在合成复杂的有机分子(包括药物和农用化学品)中充当通用的中间体。
药物化学: 该化合物的独特结构和官能团使其成为开发新药物(特别是靶向特定酶或受体的药物)的宝贵支架。
材料科学: 它可用于设计和合成具有特定性质的新型材料,例如聚合物和纳米材料。
生物学研究: 该化合物的反应性和官能团使其可用于生化分析,并用作研究生物过程的探针。
作用机制
N',N',4,7,7-五甲基-2,3-二氧代双环[2.2.1]庚烷-1-碳酰肼发挥作用的机制取决于其具体的应用。例如,在药物化学中,该化合物可能与分子靶标(例如酶或受体)相互作用,通过结合相互作用调节其活性。碳酰肼基团可以形成氢键或与金属离子配位,影响化合物的结合亲和力和特异性。
相似化合物的比较
N',N',4,7,7-五甲基-2,3-二氧代双环[2.2.1]庚烷-1-碳酰肼可以与其他类似化合物进行比较,例如:
N',N',4,7,7-五甲基-2,3-二氧代双环[2.2.1]庚烷-1-甲酰胺: 该化合物具有甲酰胺基团而不是碳酰肼基团,这会影响其反应性和结合特性。
N',N',4,7,7-五甲基-2,3-二氧代双环[2.2.1]庚烷-1-碳酰腙:
N',N',4,7,7-五甲基-2,3-二氧代双环[2.2.1]庚烷-1-碳酰肼: 该化合物具有碳酰肼基团,与碳酰肼基团相比,它可以参与不同类型的化学反应。
N',N',4,7,7-五甲基-2,3-二氧代双环[22
属性
分子式 |
C13H20N2O3 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC 名称 |
N',N',4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazide |
InChI |
InChI=1S/C13H20N2O3/c1-11(2)12(3)6-7-13(11,9(17)8(12)16)10(18)14-15(4)5/h6-7H2,1-5H3,(H,14,18) |
InChI 键 |
BSQCBMNZERMVKI-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)NN(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-Methylphenyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12163950.png)

![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)butanamide](/img/structure/B12163958.png)
![N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide](/img/structure/B12163965.png)
![N-(1H-indol-5-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12163973.png)
![N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12163985.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B12164006.png)

![4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide](/img/structure/B12164014.png)
![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B12164017.png)

![N-(2-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B12164030.png)
![1-{4-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl}ethan-1-one](/img/structure/B12164041.png)
![2-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one](/img/structure/B12164051.png)
